molecular formula C13H23ClN2O3 B2711764 Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate CAS No. 1803593-51-2

Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate

Cat. No.: B2711764
CAS No.: 1803593-51-2
M. Wt: 290.79
InChI Key: PWBBQVSUSMRAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23ClN2O3 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, attached to a carboxylate group and a chlorobutanamido group .

Scientific Research Applications

Enantioselective Synthesis and Cyclization

John Y. L. Chung et al. (2005) reported a practical asymmetric synthesis approach utilizing a nitrile anion cyclization strategy. This method efficiently synthesizes N-tert-butyl disubstituted pyrrolidines, highlighting a five-step chromatography-free synthesis that results in high yield and enantiomeric excess. The study exemplifies the compound's use in generating chiral pyrrolidine derivatives, which are valuable in pharmaceutical synthesis (Chung et al., 2005).

Coupling Reactions

D. Wustrow and L. Wise (1991) demonstrated the compound's role in palladium-catalyzed coupling reactions with arylboronic acids. This process produces a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, showcasing its utility in constructing complex organic molecules (Wustrow & Wise, 1991).

Metabolic Studies

C. Prakash et al. (2008) explored the metabolism of a structurally related compound, demonstrating its oxidative pathways mediated by CYP enzymes. This research contributes to understanding the metabolic fate of such compounds in drug development, albeit it directly involves drug metabolism rather than the specific applications of Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate (Prakash et al., 2008).

Synthesis of Pyrrole Derivatives

A. Herath and N. Cosford (2010) reported a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which underlines the compound's significance in synthesizing highly functionalized pyrrole derivatives in a single continuous process. This research highlights the efficiency and versatility of using tert-butyl esters in organic synthesis (Herath & Cosford, 2010).

Anti-inflammatory Activities

H. Ikuta et al. (1987) synthesized and evaluated a series of pyrrolidin-2-ones, including compounds structurally related to this compound, as anti-inflammatory agents. This study provides insights into the potential pharmacological applications of pyrrolidine derivatives, suggesting their utility in developing new therapeutic agents (Ikuta et al., 1987).

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate is not clearly defined due to the lack of specific research on this compound .

Safety and Hazards

While specific safety and hazard information for Tert-butyl 3-(4-chlorobutanamido)pyrrolidine-1-carboxylate is not available, similar compounds often require careful handling due to their reactivity .

Properties

IUPAC Name

tert-butyl 3-(4-chlorobutanoylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-8-6-10(9-16)15-11(17)5-4-7-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBBQVSUSMRAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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